molecular formula C16H22N2O5 B1195364 Etifenin CAS No. 63245-28-3

Etifenin

Cat. No. B1195364
CAS RN: 63245-28-3
M. Wt: 322.36 g/mol
InChI Key: WNIDXAKKFOKNEF-UHFFFAOYSA-N
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Description

Etifenin is a diagnostic radiopharmaceutical used for liver function assessment . It is used for hepatobiliary function scintigraphy where there is suspicion of acute cholecystitis, chronic gall duct changes, occlusion of ductus choledochus, congenital aberrances of the gall duct system such as atresia, provision of evidence of bile leak, and for differential diagnosis of intrahepatic conditions . Its molecular formula is C16H22N2O5 .


Synthesis Analysis

Complexes of etifenin with Ga III, Y III, and Lu III were synthesized and characterized by NMR spectroscopy and UV/Vis spectroscopy . Stability and protonation constants of the complexes were determined by potentiometry and distribution diagrams were calculated .


Molecular Structure Analysis

Etifenin has a molecular formula of C16H22N2O5 . Its average mass is 322.356 Da and its monoisotopic mass is 322.152863 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Etifenin are not detailed in the search results, it’s worth noting that many synthetic transformations are centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short life-times, making their study challenging .


Physical And Chemical Properties Analysis

Etifenin has a molecular weight of 322.36 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Hepatobiliary Scintigraphy in Liver Resection

Etifenin is used in hepatobiliary scintigraphy to assess liver function before major liver resection. This imaging technique is crucial for planning surgeries, especially in patients with liver metastases. The uptake rate of Etifenin by the liver can indicate the liver’s ability to function post-resection .

Predicting Liver Failure and Mortality

The uptake characteristics of Etifenin in hepatobiliary scintigraphy can help predict the risk of liver failure and mortality post-surgery. This is particularly important in patients with colorectal and non-colorectal liver metastases, where the remnant liver’s uptake rate can guide surgical decisions .

Differentiating Iminodiacetic Acids

Etifenin’s unique structure as a 2,6-diethyl variant of iminodiacetic acid allows for different hepatic uptake and renal clearance characteristics compared to other iminodiacetic acids. This differentiation is vital for accurate diagnosis and treatment planning in hepatobiliary disorders .

Impact of Bilirubin on Etifenin Uptake

High bilirubin levels can significantly influence Etifenin uptake, more so than other similar compounds. Understanding this interaction is essential for accurate interpretation of hepatobiliary scintigraphy results, especially in patients with hyperbilirubinemia .

Augmentation Procedures in High-Risk Patients

In high-risk patients, Etifenin scintigraphy can be used to evaluate the effectiveness of augmentation procedures. These procedures aim to increase liver volume and function before resection, and Etifenin’s uptake can predict outcomes .

Ethical Considerations in Scientific Research

While not a direct application of Etifenin, the ethical considerations surrounding its use in research are significant. Ensuring informed consent, patient privacy, and managing conflicts of interest are all ethical challenges that must be addressed when using Etifenin in scientific investigations .

Safety and Hazards

Specific safety and hazard information for Etifenin was not found in the search results .

Future Directions

Specific future directions for Etifenin were not found in the search results .

properties

IUPAC Name

2-[carboxymethyl-[2-(2,6-diethylanilino)-2-oxoethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-3-11-6-5-7-12(4-2)16(11)17-13(19)8-18(9-14(20)21)10-15(22)23/h5-7H,3-4,8-10H2,1-2H3,(H,17,19)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIDXAKKFOKNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045492
Record name Etifenin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etifenin

CAS RN

63245-28-3
Record name EHIDA
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etifenin [USAN:INN:BAN]
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Record name Etifenin
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Record name Etifenin
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Record name ETIFENIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Etifenin in hepatobiliary imaging?

A1: Etifenin is a technetium-99m (99mTc) labeled radiopharmaceutical. While its precise interaction with hepatocytes is not fully elucidated in the provided research, it's known that Etifenin mimics bilirubin, a breakdown product of heme catabolism. [] After intravenous injection, 99mTc-Etifenin is taken up by hepatocytes and excreted into the bile, allowing visualization of the liver, biliary tree, and gallbladder through scintigraphy. []

Q2: What is the molecular formula, weight, and key spectroscopic data for Etifenin?

A2: The molecular formula of Etifenin is C14H20N2O3. [] Its molecular weight is 264.32 g/mol. Key spectroscopic data includes:

  • IR (KBr, cm-1): 3308, 3010, 1706, 1665, 1535, 1471 []
  • 1H-NMR (CD3OD, ppm): 1.16, 2.57, 3.62, 3.67, 7.11, 7.20 []
  • MS m/z: 323 (M+) []

Q3: What is the role of stannous chloride in Etifenin kits, and how does it affect stability?

A3: Stannous chloride (SnCl2) acts as a reducing agent in Etifenin kits. [, ] It reduces the oxidation state of technetium-99m, allowing for its chelation by Etifenin. The lyophilized kit containing both Etifenin and stannous chloride ensures stability until reconstitution. [] Quality control measures, including tin content analysis, are essential to guarantee kit performance and comply with pharmacopoeia standards. []

Q4: How does Etifenin compare to other hepatobiliary imaging agents like Mebrofenin?

A4: Etifenin and Mebrofenin are both 99mTc-labeled iminodiacetic acid derivatives used for hepatobiliary imaging. [] During a supply shortage of Mebrofenin, Etifenin was approved as a backup agent, highlighting its comparable diagnostic utility. [] While they share a similar mechanism, subtle differences in their pharmacokinetic profiles and clearance rates might exist. Further research comparing their efficacy and safety in various clinical contexts would be valuable.

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